molecular formula C8H5Br2NS B134785 2,4-Dibromo-6-methylbenzothiazole CAS No. 155596-87-5

2,4-Dibromo-6-methylbenzothiazole

Cat. No.: B134785
CAS No.: 155596-87-5
M. Wt: 307.01 g/mol
InChI Key: SJTCFJOBMFPSAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dibromo-6-methylbenzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C8H5Br2NS and its molecular weight is 307.01 g/mol. The purity is usually 95%.
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Properties

CAS No.

155596-87-5

Molecular Formula

C8H5Br2NS

Molecular Weight

307.01 g/mol

IUPAC Name

2,4-dibromo-6-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H5Br2NS/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,1H3

InChI Key

SJTCFJOBMFPSAW-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)Br)N=C(S2)Br

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=C(S2)Br

Synonyms

2,4-DIBROMO-6-METHYLBENZOTHIAZOLE

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.7 g of 2-amino-4-bromo-6-methylbenzothiazole, 14 ml of 48% bromic acid solution and 10 g of bromine were introduced into a reaction vessel while keeping the temperature at 10° C. To this mixture was slowly added dropwise 10 ml of aqueous solution containing 3.5 g of sodium nitrite at 0° C. and the whole mixture was stirred for 2 hours. Then, 15 ml of 40% sodium hydroxide solution was slowly added dropwise while keeping the temperature below 20° C. and the reaction mixture was stirred for one hour and extracted with diethyl ether. The extract was dried with anhydrous sodium sulfate and evaporated to obtain the title compound in the form of transparent liquid (Yield: 91%).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
solvent
Reaction Step Four

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